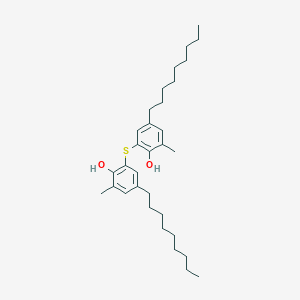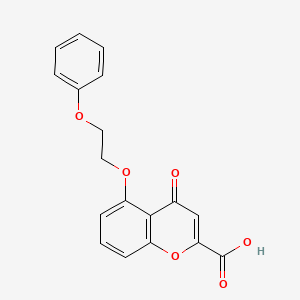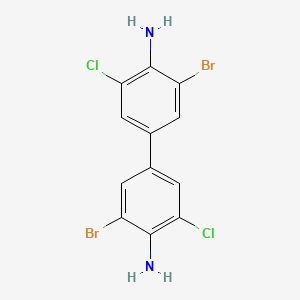
Thiophene, 2-(9H-fluoren-9-yl)-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(9H-fluoren-9-yl)-3,4-dimethyl- is a compound that combines the structural features of thiophene and fluorene. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while fluorene is a polycyclic aromatic hydrocarbon. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where fluorene is alkylated with thiophene under acidic conditions . Another approach involves the use of Grignard reagents to introduce the fluorene group into the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(9H-fluoren-9-yl)-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes .
Scientific Research Applications
Thiophene, 2-(9H-fluoren-9-yl)-3,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of thiophene, 2-(9H-fluoren-9-yl)-3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3,4-dimethylthiophene share structural similarities.
Fluorene derivatives: Compounds such as 9H-fluoren-9-ylidene and 9H-fluoren-9-ylmethoxycarbonyl derivatives are structurally related.
Uniqueness
Thiophene, 2-(9H-fluoren-9-yl)-3,4-dimethyl- is unique due to the combination of thiophene and fluorene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
54312-31-1 |
|---|---|
Molecular Formula |
C19H16S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)-3,4-dimethylthiophene |
InChI |
InChI=1S/C19H16S/c1-12-11-20-19(13(12)2)18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,18H,1-2H3 |
InChI Key |
KEYVBCMEQPISFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


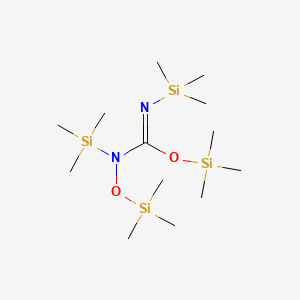
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)

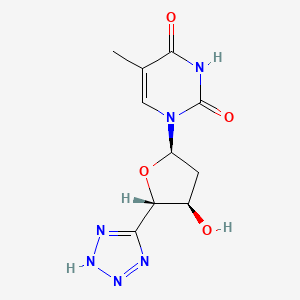
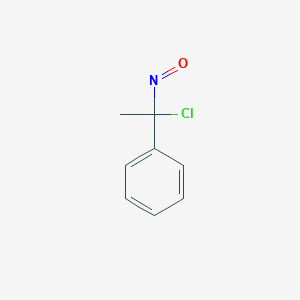
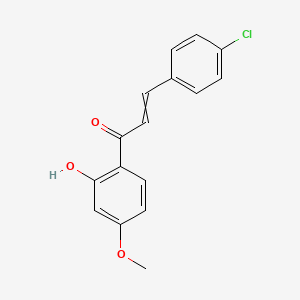
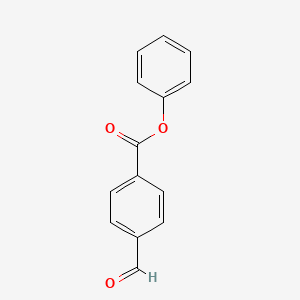
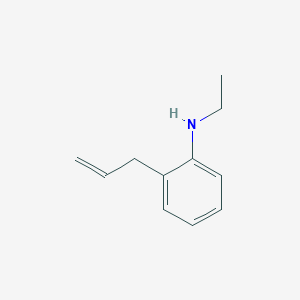

![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
